molecular formula C16H24N2O B5412274 N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide

Cat. No.: B5412274
M. Wt: 260.37 g/mol
InChI Key: DKJSBTCYIKKAHC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide: is a chemical compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a phenyl ring substituted with two methyl groups and a piperidine ring with a methyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: The initial step involves the reaction of 2,5-dimethylphenylamine with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide.

    Piperidine Ring Introduction: The next step involves the reaction of N-(2,5-dimethylphenyl)acetamide with 2-methylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-7-8-13(2)15(10-12)17-16(19)11-18-9-5-4-6-14(18)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSBTCYIKKAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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